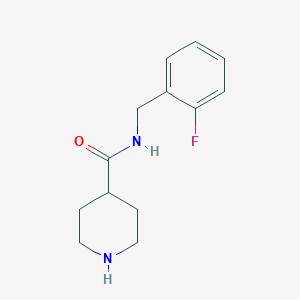

N-(2-fluorobenzyl)piperidine-4-carboxamide

Description

Significance of Piperidine-4-carboxamide Scaffolds in Pharmaceutical Research

The piperidine (B6355638) ring is a ubiquitous six-membered nitrogen-containing heterocycle that is a cornerstone in the design of pharmaceuticals. nih.gov It is a prevalent structural motif found in numerous approved drugs and natural alkaloids, highlighting its importance to the pharmaceutical industry. nih.gov The piperidine scaffold's significance stems from its ability to serve as a versatile framework for creating complex molecules with desired therapeutic properties. nbinno.com

Specifically, the piperidine-4-carboxamide scaffold offers several advantages in drug design:

Enhanced Biological Activity and Selectivity: This scaffold can be functionalized to enhance the biological activity of a molecule and improve its selectivity for a specific biological target. thieme-connect.com

Improved Pharmacokinetic Profiles: The piperidine moiety can positively influence a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). thieme-connect.com

Versatile Synthetic Building Block: The piperidine-4-carboxamide structure serves as a key intermediate in the synthesis of a wide range of more complex molecules, including those targeting neurological conditions.

Research has demonstrated the utility of the piperidine-4-carboxamide moiety in the development of novel therapeutic agents. For example, it has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease. nih.gov The ability of this scaffold to be modified for improved binding affinity makes it an attractive candidate for designing potent enzyme inhibitors. nih.gov

Contribution of Fluorinated Benzyl (B1604629) Moieties to Bioactive Compound Development

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.com The unique properties of the fluorine atom allow for significant modulation of a compound's physical, chemical, and biological characteristics. nbinno.com The presence of a fluorinated benzyl moiety, such as the 2-fluorobenzyl group in N-(2-fluorobenzyl)piperidine-4-carboxamide, can impart several beneficial effects.

Key contributions of fluorinated benzyl moieties include:

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes. tandfonline.comnih.gov This can increase the bioavailability and prolong the therapeutic effect of a drug. tandfonline.comnih.gov

Altered Physicochemical Properties: As the most electronegative element, fluorine can alter the electron distribution within a molecule. tandfonline.com This can impact properties like pKa, which in turn can improve bioavailability by enhancing membrane permeation. tandfonline.commdpi.com

Enhanced Binding Affinity: The incorporation of fluorine can lead to a higher binding affinity of a drug candidate to its target protein. mdpi.com This is due to fluorine's ability to influence hydrogen bonding patterns and electrostatic interactions. nbinno.com

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and increase absorption. nih.gov

The strategic placement of fluorine on a benzyl ring, as seen in the "ortho" position in the 2-fluorobenzyl group, can influence the molecule's conformation and interaction with its biological target. nbinno.com This substitution can profoundly impact a drug candidate's pharmacological profile, potentially leading to increased potency and reduced metabolic clearance. nbinno.com

The following table summarizes the key properties influenced by the incorporation of fluorine into drug candidates:

Structure

3D Structure

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |

InChI Key |

ZHAFQUSHNYHTHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Fluorobenzyl Piperidine 4 Carboxamide and Its Derivatives

General Synthetic Strategies for Piperidine-4-carboxamide Scaffolds

The construction of the piperidine-4-carboxamide scaffold is a critical step in the synthesis of the target compound and its derivatives. This typically involves two key transformations: the formation of the amide bond and the functionalization of the piperidine (B6355638) nitrogen.

Amide Bond Formation Approaches

The creation of the amide linkage between the piperidine-4-carboxylic acid moiety and an amine is a fundamental reaction in the synthesis of these compounds. A variety of coupling reagents can be employed to facilitate this transformation, which is essential for activating the carboxylic acid for nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other modern coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective.

The general approach involves the reaction of a suitably protected piperidine-4-carboxylic acid with the desired amine in an inert solvent. The choice of solvent and reaction conditions can be optimized to maximize the yield and purity of the resulting amide.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Key Features |

| Dicyclohexylcarbodiimide | DCC | Widely used, cost-effective. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble byproducts, easy removal. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Rapid and efficient, reduces racemization. |

Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for introducing diversity into the molecule. This functionalization is typically achieved through N-alkylation or N-acylation reactions. For the synthesis of many piperidine-4-carboxamide derivatives, the piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed at a later stage to allow for the introduction of various substituents.

N-alkylation can be accomplished by reacting the piperidine with an appropriate alkyl halide, such as a benzyl (B1604629) bromide, in the presence of a base. N-acylation involves the reaction of the piperidine with an acyl chloride or a carboxylic acid activated with a coupling agent. These reactions allow for the introduction of a wide range of substituents on the piperidine nitrogen, significantly influencing the properties of the final compound.

Specific Synthetic Routes for N-(2-fluorobenzyl)piperidine-4-carboxamide Analogs

The synthesis of specific analogs of this compound depends on the desired location of the 2-fluorobenzyl group. It can be attached to the carboxamide nitrogen or the piperidine nitrogen, leading to two distinct isomers with potentially different biological activities.

Synthesis with 2-Fluorobenzyl at the Carboxamide Nitrogen

To synthesize this compound, where the 2-fluorobenzyl group is attached to the carboxamide nitrogen, a common strategy involves the coupling of a piperidine-4-carboxylic acid derivative with 2-fluorobenzylamine (B1294385).

A typical synthetic route starts with a commercially available and suitably N-protected piperidine-4-carboxylic acid, for example, N-Boc-piperidine-4-carboxylic acid. This starting material is then activated using a coupling agent, such as EDCI in the presence of HOBt, and subsequently reacted with 2-fluorobenzylamine in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The final step involves the deprotection of the piperidine nitrogen, if necessary, to yield the target compound.

Scheme 1: Synthesis of this compound

Synthesis with 2-Fluorobenzyl at the Piperidine Nitrogen

For the synthesis of the isomer where the 2-fluorobenzyl group is attached to the piperidine nitrogen, a different synthetic strategy is employed. A common approach begins with piperidine-4-carboxamide. The piperidine nitrogen is then alkylated with 2-fluorobenzyl bromide in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like acetonitrile (B52724) or DMF.

Alternatively, one can start from 4-piperidinecarboxylic acid, which is first N-alkylated with 2-fluorobenzyl bromide. The resulting N-(2-fluorobenzyl)piperidine-4-carboxylic acid is then converted to the corresponding carboxamide through standard amide bond formation procedures, for instance, by reacting it with ammonia (B1221849) or an ammonia equivalent after activation of the carboxylic acid. A detailed synthetic route starting from 4-piperidinecarboxylic acid can involve esterification, followed by N-alkylation with 2-fluorobenzyl bromide, hydrolysis of the ester to the carboxylic acid, and finally, amidation.

Table 2: Comparison of Synthetic Routes for Isomeric Products

| Feature | 2-Fluorobenzyl at Carboxamide Nitrogen | 2-Fluorobenzyl at Piperidine Nitrogen |

| Key Reaction | Amide bond formation with 2-fluorobenzylamine | N-alkylation with 2-fluorobenzyl bromide |

| Starting Material (Piperidine) | N-protected piperidine-4-carboxylic acid | Piperidine-4-carboxamide or 4-piperidinecarboxylic acid |

| Key Reagent | 2-Fluorobenzylamine | 2-Fluorobenzyl bromide |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, where stereocenters are present on the piperidine ring, requires stereoselective synthetic methods. These methods can be broadly classified into substrate-controlled, reagent-controlled, and catalyst-controlled approaches.

One strategy involves the use of a chiral starting material, such as a chiral piperidine derivative, which can be obtained from the chiral pool or through resolution of a racemic mixture. Subsequent transformations would then preserve the stereochemistry of the starting material.

Asymmetric catalysis offers another powerful tool for the stereoselective synthesis of these compounds. For example, enantioselective hydrogenation of a suitable prochiral pyridine (B92270) precursor can yield a chiral piperidine derivative. nih.gov Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry of multiple stereocenters on the piperidine ring. For instance, the diastereoselective reduction of a substituted piperidinone can lead to the formation of a specific diastereomer of a piperidinol, which can then be further functionalized.

Recent advances have also focused on the development of stereoselective C-H functionalization methods, which allow for the direct introduction of substituents onto the piperidine ring with high stereocontrol. nih.gov These methods provide efficient routes to highly functionalized and stereochemically complex piperidine derivatives. The choice of the specific stereoselective strategy depends on the desired stereoisomer and the availability of chiral starting materials or catalysts.

Structure Activity Relationship Sar Studies of N 2 Fluorobenzyl Piperidine 4 Carboxamide Derivatives

Influence of the 2-Fluorobenzyl Moiety on Biological Activity

The 2-fluorobenzyl group attached to the carboxamide nitrogen is a key structural feature that significantly influences the biological profile of this class of compounds. Its electronic properties and steric bulk, as well as its point of attachment, are critical determinants of activity.

Positional Isomerism of Fluorine on the Benzyl (B1604629) Ring

The position of the fluorine atom on the benzyl ring can dramatically alter the electronic distribution and conformation of the molecule, thereby affecting its interaction with biological targets. Studies on analogous scaffolds, such as N-(N-benzylpiperidin-4-yl)-fluorobenzamides which are positional isomers of the title compound class, have demonstrated the profound impact of fluorine's location on receptor affinity, particularly for sigma receptors. nih.gov

In a series of N-(N-benzylpiperidin-4-yl)-fluorobenzamides, the compound with the fluorine at the 2-position of the benzamide (B126) ring (an analog of our title compound) displayed the highest affinity for sigma-1 receptors. nih.gov This suggests that the ortho position is favored for this particular interaction. The affinity generally followed the trend 2-fluoro > 3-fluoro > 4-fluoro. nih.gov This preference for the ortho-fluoro substitution may be attributed to its ability to induce a specific conformation of the carboxamide linker or to engage in specific interactions, such as hydrogen bonding or dipole interactions, within the receptor's binding pocket. The electron-withdrawing nature of the fluorine atom can also influence the acidity of the amide proton and the rotational barrier of the amide bond, further impacting ligand-receptor binding.

Table 1: Effect of Fluorine Position on Sigma-1 Receptor Affinity in Analogous Fluorobenzamides

| Compound | Fluorine Position | Sigma-1 Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 2-Fluoro | 3.4 |

| Analog 2 | 3-Fluoro | 10.1 |

Data is based on N-(N-benzylpiperidin-4-yl)-fluorobenzamide derivatives, which are positional isomers of the title compound class. nih.gov

Substituent Effects on the Benzyl Moiety

Beyond fluorine, the introduction of other substituents on the benzyl ring allows for a systematic exploration of the steric and electronic requirements of the binding site. In related benzylpiperidine and benzylpiperazine derivatives, a range of substituents have been investigated for their effect on sigma receptor affinity. nih.gov

Generally, hydrophobic interactions are a key driver for sigma-1 receptor binding. nih.gov For instance, the introduction of electron-withdrawing groups like nitro or chloro groups, or electron-donating groups like methyl or methoxy (B1213986) groups, can modulate the electronic character of the aromatic ring and its ability to participate in π-stacking or other non-covalent interactions.

In one study of 4-aroylpiperidines, a 4-chlorobenzyl group on the piperidine (B6355638) nitrogen was found to be favorable for high sigma-1 affinity. nih.gov In another series of N-(1-benzylpiperidin-4-yl)arylacetamides, halogen substitution on the benzyl group led to an increased affinity for sigma-2 receptors, while the effect on sigma-1 receptors was less pronounced. researchgate.net This highlights that different substituents can not only alter the potency but also the selectivity profile of the compounds. The optimal substituent and its position depend heavily on the specific topology and chemical environment of the target receptor's binding pocket.

Attachment Point of the 2-Fluorobenzyl Group (Carboxamide Nitrogen vs. Piperidine Nitrogen)

The constitutional isomerism arising from the attachment of the 2-fluorobenzyl group to either the carboxamide nitrogen or the piperidine nitrogen results in two distinct molecular scaffolds with potentially different biological activities. The core structure of the title compound features the fluorobenzyl group on the carboxamide nitrogen (an N-acylpiperidine). The alternative places the fluorobenzyl group on the piperidine nitrogen, creating a 1-(2-fluorobenzyl)piperidine (B2521857) structure.

Both scaffolds are prevalent in compounds targeting the central nervous system. For example, N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, where the fluorobenzoyl moiety is attached to the piperidine nitrogen via an amino linker, is a potent sigma receptor ligand. nih.gov Conversely, many potent sigma-1 ligands have been developed from piperidine-4-carboxamide derivatives where various substituted benzyl groups are attached to the piperidine nitrogen. nih.gov

The orientation of the aromatic ring and the vector of its substituents relative to the core piperidine scaffold are significantly different in these two isomers. When attached to the carboxamide nitrogen, the 2-fluorobenzyl group is part of a more rigid amide linkage, which can influence the conformational preferences of the piperidine ring. When attached to the piperidine nitrogen, the benzyl group has more rotational freedom. This difference in flexibility and spatial orientation can lead to engagement with different subpockets of a receptor or even affinity for entirely different biological targets.

Modifications on the Piperidine Ring System

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution and conformation are critical for biological activity. ajchem-a.com

N-Substitution Patterns of the Piperidine Ring and their Bioactivity Implications

In the context of N-(2-fluorobenzyl)piperidine-4-carboxamide, the substituent on the piperidine nitrogen is a key point for modification. In the parent compound, this position is unsubstituted (N-H). The introduction of various substituents at this position can significantly impact the compound's properties.

The nitrogen atom of the piperidine ring is often a key pharmacophoric feature, participating in crucial interactions with receptors, such as forming a salt bridge with acidic residues like aspartate. chemrxiv.org N-alkylation or N-arylation can influence the basicity of this nitrogen and introduce steric bulk that can either enhance or disrupt binding.

For instance, in a series of piperidine-4-carboxamide derivatives targeting sigma-1 receptors, attaching a 4-chlorobenzyl moiety to the piperidine nitrogen resulted in a compound with very high affinity (Ki = 3.7 nM) and selectivity. nih.gov In another study on cholinesterase inhibitors, N-benzylpiperidine carboxamide derivatives showed potent activity. nih.gov The nature of the N-substituent can thus be used to fine-tune the affinity and selectivity of the molecule for its intended target.

Table 2: Influence of N-Substitution on Piperidine-4-carboxamide Derivatives' Sigma-1 Affinity

| N-Substituent on Piperidine Ring | Amide Moiety | Sigma-1 Affinity (Ki, nM) |

|---|---|---|

| 4-Chlorobenzyl | Tetrahydroquinoline | 3.7 |

| Benzyl | 4-Chlorophenyl | 12.9 |

Data compiled from related but distinct series of piperidine-4-carboxamide derivatives to illustrate the importance of N-substitution. nih.govunits.it

Conformational Analysis and its Influence on Ligand-Target Interactions

The piperidine ring typically adopts a low-energy chair conformation. However, the presence of substituents and the nature of the N-acyl group can lead to the existence of other conformers, such as twist-boat forms. nih.govacs.org The conformational equilibrium of the piperidine ring is crucial as it determines the three-dimensional arrangement of the substituents, which in turn dictates how the ligand fits into the binding site of a protein.

For N-acylpiperidines, such as the title compound, a phenomenon known as pseudoallylic strain can influence the conformation. nih.govacs.org The partial double-bond character of the N-C(O) bond can create steric repulsion that favors an axial orientation for substituents at the 2-position of the piperidine ring. While the carboxamide group in the title compound is at the 4-position, the N-acylation still impacts the ring's dynamics.

The equilibrium between axial and equatorial orientations of the carboxamide group at the 4-position is a critical factor. The axial conformer presents the N-(2-fluorobenzyl)carboxamide group in a different spatial region compared to the equatorial conformer. The thermodynamically less favorable twist-boat conformation, while higher in energy in solution, can be stabilized by protein-ligand interactions upon binding. nih.gov An analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) shows that a significant percentage (23%) adopt a twist-boat conformation when bound to a protein. nih.gov This suggests that the energetic cost of adopting a less stable conformation can be offset by favorable binding interactions, and a rigid-ligand assumption may not always be appropriate. The ability of the piperidine ring to adopt a specific conformation upon binding can be a key determinant of ligand-target interactions and, consequently, biological activity.

Variations at the Carboxamide Linker

Role of the Amide Bond in Molecular Recognition

The amide bond is a cornerstone in medicinal chemistry, largely due to its unique structural and electronic characteristics that facilitate crucial interactions with biological macromolecules. drughunter.com The amide group is a planar, rigid unit that can act as both a hydrogen bond donor (via the N-H proton) and a hydrogen bond acceptor (via the carbonyl oxygen). drughunter.comnih.gov This dual capacity allows it to form strong, directional hydrogen bonds, which are fundamental for anchoring a ligand to its protein target. drughunter.com

In the context of piperidine-4-carboxamide derivatives, the amide linker is essential for establishing the correct vector and orientation of the N-benzylpiperidine moiety relative to the rest of the molecule, ensuring optimal engagement with the target's binding pocket. For instance, in studies of related piperidine-4-carboxamides targeting DNA gyrase, the linker positions the molecule for key interactions within the enzyme's active site. nih.gov Similarly, research on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase inhibitors has shown through molecular dynamics simulations that the carbonyl group of the linker can form a stabilizing hydrogen bond with active site residues such as glutamine 92 (Q92). nih.gov

The planarity of the amide bond reduces the conformational flexibility of the linker, which can be advantageous for binding affinity by lowering the entropic penalty upon binding. This rigidity helps to maintain a well-defined, low-energy conformation that is complementary to the topography of the binding site. Therefore, the amide bond is not merely a covalent connector but an active participant in molecular recognition, directly contributing to the binding energy and specificity of the compound.

Bioisosteric Replacements of the Carboxamide Moiety

Bioisosteric replacement is a widely used strategy in drug design to modulate a compound's properties while retaining its intended biological activity. drughunter.comcambridgemedchemconsulting.com Replacing the amide bond can address issues such as poor metabolic stability, as amides are susceptible to enzymatic hydrolysis by proteases and amidases. drughunter.comnih.gov Common non-classical bioisosteres for the amide group include various five-membered heterocyclic rings like oxadiazoles, triazoles, and imidazoles, which can mimic the steric and electronic features of the amide bond, including its planarity and ability to participate in hydrogen bonding. drughunter.comnih.gov

However, the success of such replacements is highly dependent on the specific biological target and binding environment. In SAR studies of piperidine-4-carboxamide analogues as inhibitors of Mycobacterium abscessus DNA gyrase, replacing the carboxamide linker with a sulfonamide, a classical bioisostere, proved detrimental. nih.gov The resulting sulfonamide analogue was completely devoid of activity against various mycobacterial strains. nih.gov This finding underscores the stringent structural and electronic requirements of the DNA gyrase binding site, which the carboxamide group fulfills but the sulfonamide does not, despite their perceived similarities.

Further modifications around the amide linker have also been explored. Sterically shielding the amide bond by introducing a methyl group at the α-carbon position was shown to slightly decrease antibacterial activity but significantly enhance stability in mouse plasma and improve oral bioavailability. nih.gov This suggests that while the core amide interaction is crucial, minor modifications can be made to improve pharmacokinetic properties without completely abrogating activity.

The following table summarizes the effects of modifying the carboxamide linker in a series of piperidine-4-carboxamide derivatives targeting DNA gyrase. nih.gov

| Compound ID | Linker Modification | Antibacterial Activity (MIC, µM) | DNA Gyrase Inhibition (IC₅₀, µM) | Key Finding |

| 844-TFM | Carboxamide (Parent) | 1.5 | 3.0 | Active parent compound. |

| 5s | Sulfonamide (Bioisostere) | >100 | Not Determined | Complete loss of activity, indicating the sulfonamide is not a viable bioisostere in this scaffold. |

| 5t | α-Methyl Carboxamide | 3.0 | Not Determined | Slightly reduced activity but significantly improved plasma stability. |

These findings collectively highlight the critical and specific role of the carboxamide linker in the biological activity of this class of compounds. While bioisosteric replacement is a powerful tool, its application requires careful consideration, as even subtle changes can lead to a dramatic loss of function, emphasizing the precise nature of molecular recognition at the target. nih.gov

Molecular Mechanisms of Action and Target Identification

Elucidation of Molecular Targets

Research into the piperidine-4-carboxamide scaffold, of which N-(2-fluorobenzyl)piperidine-4-carboxamide is a member, has revealed interactions with a diverse range of molecular targets. The specific substitutions on the piperidine (B6355638) ring and the carboxamide nitrogen play a critical role in determining the affinity and selectivity for these targets.

The piperidine-4-carboxamide core structure has been identified as a versatile scaffold for the development of inhibitors for several enzyme families.

Kinases: Derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as potential multi-kinase inhibitors, targeting enzymes such as VEGFR-2, ERK-2, and Abl-1, which are crucial in cancer cell proliferation. nih.gov For instance, a representative compound from this series demonstrated an IC50 value of 11.3 μM against the HepG2 human liver cancer cell line. nih.gov

Hydrolases (Cholinesterases): Various N-benzylpiperidine and piperidine carboxamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.govresearchgate.netresearchgate.net While some compounds showed weak or moderate inhibition researchgate.net, others, featuring a different linker, displayed potent AChE inhibitory activity with IC50 values as low as 13 nM. csic.es

Carbonic Anhydrases: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and found to be potent inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII, with inhibition constants (Ki) in the low nanomolar range. nih.gov

Monoamine Oxidases (MAO): Structurally related dihydroisoquinoline-carboxamide derivatives have been assessed for their inhibitory activity against MAO-A and MAO-B, enzymes that metabolize neurotransmitters. nih.gov Certain analogues showed selective inhibitory activity against MAO-A with IC50 values in the low micromolar range. nih.gov

Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound

| Compound Class | Target Enzyme | Potency |

|---|---|---|

| N-(2-aminoethyl)piperidine-4-carboxamide derivative | VEGFR-2, ERK-2, Abl-1 | IC50 = 11.3 μM (HepG2 cells) nih.gov |

| 1-Benzylpiperidine amide of 1H-indole-5-carboxylic acid | BuChE | 30.06% inhibition at 10 µM researchgate.net |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative | MAO-A | IC50 = 1.38 µM nih.gov |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | hCA IX | Ki = 0.8 nM nih.gov |

The N-benzylpiperidine-4-carboxamide framework is a well-established pharmacophore for targeting specific receptor systems, particularly sigma and dopamine (B1211576) receptors.

Sigma Receptors: A series of piperidine-4-carboxamide derivatives have demonstrated high affinity and selectivity for sigma-1 (σ1) receptors. units.it The basic piperidine nitrogen, the amide oxygen, and the benzyl (B1604629) rings are considered key pharmacophoric features for optimal binding. units.it One analogue exhibited a very high affinity for the σ1 receptor with a Ki of 3.7 nM and a 351-fold selectivity over the σ2 subtype. units.it Another related N-benzylpiperidine derivative showed a Ki of 1.45 nM for the human σ1 receptor. csic.es

Dopamine Receptors: Analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides have been developed as selective ligands for the dopamine D3 receptor. nih.gov Modifications to the aryl carboxamide portion of the molecule significantly influenced binding affinity, with one compound showing a Ki of 0.7 nM for the human D3 receptor and a 133-fold selectivity over the D2 receptor. nih.gov

Table 2: Receptor Binding Affinities of N-benzylpiperidine-4-carboxamide Analogues

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Piperidine-4-carboxamide derivative | Sigma-1 (σ1) | 3.7 nM units.it | 351-fold over Sigma-2 units.it |

| N-benzylpiperidine derivative | Sigma-1 (σ1) | 1.45 nM csic.es | 290-fold over Sigma-2 csic.es |

| Arylcarboxamide derivative | Dopamine D3 | 0.7 nM nih.gov | 133-fold over Dopamine D2 nih.gov |

While direct studies on this compound are limited, the broader class of compounds containing piperidine moieties has been shown to modulate the function of various ion channels. nih.gov This modulation can occur through direct interaction with the channel protein or indirectly by altering the physical properties of the cell membrane in which the channels are embedded. nih.govgoogle.com For example, certain alkaloids containing piperidine structures can alter membrane dipole potential, which in turn affects the conductance and lifetime of ion channels. nih.gov

Derivatives of N-benzylpiperidines have been extensively studied for their interactions with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).

A study of cis-3,6-disubstituted piperidine derivatives derived from a (fluorobenzyl)piperidine structure found that these compounds can have high affinity for DAT. nih.gov One enantiomer exhibited an IC50 of 11.3 nM for DAT and was highly selective over SERT and NET. nih.gov

Another series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines showed that several compounds had low nanomolar affinity for DAT with a wide range of selectivity ratios over SERT and very little affinity for NET. nih.gov

Table 3: Monoamine Transporter Affinity for Related Piperidine Compounds

| Compound Class | Target Transporter | Potency (IC50) |

|---|---|---|

| cis-3,6-disubstituted piperidine derivative | DAT | 11.3 nM nih.gov |

Detailed Mechanism of Action Investigations

Beyond simple binding or inhibition, research has delved into more complex mechanisms of action, such as allosteric modulation.

Allosteric modulators bind to a site on a receptor or transporter that is different from the primary (orthosteric) binding site, allowing them to fine-tune the biological response.

A derivative, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, which has a substituted N-benzyl piperidine structure, was identified as an allosteric modulator of the human serotonin transporter (hSERT). nih.gov This compound had little direct binding affinity for the transporter itself but was able to modulate its function. nih.govconsensus.app

Expanding on the piperidine carboxamide scaffold, analogues of 4-phenylpiperidine-2-carboxamide have been discovered as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.gov These studies highlight the potential for the piperidine carboxamide framework to serve as a basis for developing allosteric modulators. nih.gov

Orthosteric Binding Mechanisms

Detailed information regarding the specific orthosteric binding mechanisms of this compound is not extensively documented in publicly available scientific literature. While the broader class of piperidine-containing molecules is known to interact with a wide array of biological targets, the precise binding site and molecular interactions for this specific compound remain an area for further investigation. Research on analogous structures, such as 4-phenylpiperidine-2-carboxamide derivatives, has explored binding to allosteric sites on targets like the serotonin 5-HT2C receptor, suggesting that the binding modes for this chemical family can be complex and target-dependent. nih.gov However, without specific studies on this compound, any description of its orthosteric binding would be speculative.

Inhibition of Specific Biological Processes (e.g., Viral Fusion, Cell Cycle Arrest)

Analogs of this compound have demonstrated significant inhibitory effects on critical biological processes, notably viral fusion and cancer cell cycle progression.

Viral Fusion Inhibition

A class of compounds structurally related to this compound, specifically N-benzyl-4,4-disubstituted piperidines, has been identified as potent inhibitors of the influenza A (H1N1) virus. nih.gov Mechanistic studies reveal that these compounds act by inhibiting the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.govresearchgate.net

Computational analysis has identified a novel binding site for these inhibitors, located at the base of the HA2 stem, in close proximity to the fusion peptide. nih.govresearchgate.net The binding is stabilized by several key interactions:

A direct π-stacking interaction between the N-benzylpiperidine moiety and the phenylalanine residue at position 9 of the HA2 subunit (F9HA2). nih.govresearchgate.net

An additional π-stacking interaction with the tyrosine residue at position 119 of HA2 (Y119HA2). nih.govresearchgate.net

A salt bridge formed between the protonated piperidine nitrogen and the glutamic acid residue at position 120 of HA2 (E120HA2). nih.govresearchgate.net

This binding mechanism effectively blocks the conformational changes in the HA protein that are necessary for the fusion of the viral and endosomal membranes, thereby preventing viral entry into the host cell. nih.gov

Cell Cycle Arrest

In the context of oncology, derivatives of N-(piperidine-4-yl)benzamide have been evaluated as potential inhibitors of the cell cycle in cancer cells. nih.gov A notable analog, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, demonstrated potent activity against the HepG2 human hepatocarcinoma cell line, with an IC50 value of 0.25 μM. nih.gov The mechanism of action for this activity was determined to be the induction of cell cycle arrest through a p53/p21-dependent pathway. nih.gov Flow cytometry analysis confirmed the cell cycle arrest, and Western blot analysis elucidated the specific molecular changes underlying this effect. nih.gov

Signaling Pathway Modulation by this compound Analogs

The anticancer activity of N-(piperidine-4-yl)benzamide analogs is directly linked to their ability to modulate critical intracellular signaling pathways that regulate cell proliferation and survival. nih.gov The investigation into the cell cycle arrest induced by N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide in HepG2 cells revealed a distinct pattern of protein expression changes. nih.gov

The compound was found to enhance the expression of key tumor suppressor proteins and cell cycle inhibitors, including p53, p21, and Retinoblastoma protein (Rb). nih.gov Concurrently, it inhibited the expression of proteins that promote cell cycle progression, such as cyclin B1 and the phosphorylated form of Rb (p-Rb). nih.gov Furthermore, the analog was shown to increase the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (p-AMPK), an enzyme that acts as a cellular energy sensor and can halt cell proliferation when activated. nih.gov This modulation of the p53/p21 pathway is a critical mechanism for its potential as an anticancer agent. nih.gov Piperidine derivatives, in general, have been noted for their capacity to activate or inhibit various signaling pathways crucial for cancer regulation, including the PI3K/Akt and NF-κB pathways. nih.govresearchgate.net

The table below summarizes the observed modulation of key signaling proteins by the analog N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide in HepG2 cells.

| Protein Target | Observed Effect of Analog Treatment | Implied Functional Consequence |

| p53 | Enhanced Expression | Activation of tumor suppression and apoptosis pathways. nih.gov |

| p21 | Enhanced Expression | Inhibition of cyclin-dependent kinases, leading to G1 cell cycle arrest. nih.govnih.gov |

| Rb | Enhanced Expression | Sequestration of E2F transcription factors, halting cell cycle progression. nih.gov |

| p-Rb | Inhibited Expression | Reduced cell cycle progression from G1 to S phase. nih.gov |

| Cyclin B1 | Inhibited Expression | Blockade of entry into the M phase of the cell cycle. nih.gov |

| p-AMPK | Enhanced Expression | Activation of a key cellular energy sensor, leading to inhibition of cell growth. nih.gov |

Preclinical Pharmacological Evaluation

In Vitro Biological Activities

Cell-Based Functional Assays

Functional assays in cellular models have demonstrated the broad-spectrum activity of N-benzylpiperidine-4-carboxamide derivatives, highlighting their potential as antiproliferative and antiviral agents.

Antiproliferative Activity Derivatives of the piperidine-4-carboxamide scaffold have shown significant antiproliferative effects across various human cancer cell lines. A notable analog, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, demonstrated potent activity against the human hepatocarcinoma cell line, HepG2, with a half-maximal inhibitory concentration (IC50) of 0.25 μM. researchgate.net This activity is linked to the induction of cell cycle arrest. researchgate.net Another series, based on an N-(2-aminoethyl)piperidine-4-carboxamide scaffold, also exhibited antiproliferative capabilities; a representative compound from this series showed an IC50 value of 11.3 μM in HepG2 cells and a more potent IC50 of 4.5 μM in the K562 human myeloid leukemia cell line. nih.gov Furthermore, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of antiproliferative agents, with an optimized compound showing a half-maximal growth inhibition (GI50) of 120 nM in the DU-145 prostate cancer cell line. nih.gov

| Compound Class | Cell Line | Assay Type | Potency (IC50/GI50) |

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 | Antiproliferative | 0.25 µM researchgate.net |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Compound 6b) | HepG2 | Antiproliferative | 11.3 µM nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Compound 6b) | K562 | Antiproliferative | 4.5 µM nih.gov |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivative (Compound 12a) | DU-145 | Growth Inhibition | 120 nM nih.gov |

Antiviral Effects The piperidine-4-carboxamide structure is also a promising scaffold for the development of antiviral agents. researchgate.netnih.gov A study focused on human cytomegalovirus (CMV) identified a hit compound, NCGC2955, and its analogs as potent inhibitors of viral replication. nih.gov One optimized analog demonstrated a half-maximal effective concentration (EC50) of 0.35 µM against CMV in a plaque reduction assay using human foreskin fibroblast (HFF) cells. nih.gov The antiviral activity of this class of compounds appears to be selective, as the active compounds against CMV did not show inhibitory activity against herpes simplex virus 1 or 2. nih.gov

| Compound Class | Virus | Cell Line | Potency (EC50) |

| Piperidine-4-carboxamide (Analog 9) | Human Cytomegalovirus (CMV) | HFF | 0.35 µM nih.gov |

While antiproliferative and antiviral activities are well-documented, data regarding the direct anti-inflammatory and inotropic activities of N-(2-fluorobenzyl)piperidine-4-carboxamide itself are not extensively reported in the reviewed literature. However, related structures such as 2-(piperidin-4-yl)acetamides have been investigated as inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory agents. mdpi.com

Biochemical Assays for Target Engagement and Enzyme Kinetics

Biochemical studies have been crucial in elucidating the mechanisms of action for various piperidine-4-carboxamide derivatives, revealing their ability to engage with a wide range of biological targets. These assays confirm that the observed cellular effects are often the result of direct interaction with specific enzymes or proteins. nih.gov

The antiproliferative effects of these compounds have been linked to the inhibition of several key cellular components. For instance, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were found to directly inhibit tubulin polymerization. nih.gov A derivative of N-(piperidine-4-yl)benzamide was shown to modulate the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net Other analogs have been identified as multi-kinase inhibitors, targeting VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov

In the context of neurodegenerative diseases, N-benzylpiperidine carboxamide derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic system. nih.gov One such derivative, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, exhibited an IC50 value of 0.41 µM against AChE. nih.gov

Furthermore, the antimalarial properties of certain piperidine (B6355638) carboxamides have been attributed to the specific inhibition of the Plasmodium falciparum 20S proteasome, particularly the β5 subunit, which is essential for parasite protein degradation and survival. nih.gov

| Compound Class | Target Enzyme/Protein | Biological Activity |

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | Antiproliferative nih.gov |

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | AMP-activated protein kinase (AMPK) | Antiproliferative researchgate.net |

| N-(2-aminoethyl)piperidine-4-carboxamide derivatives | VEGFR-2, ERK-2, Abl-1 Kinases | Antiproliferative nih.gov |

| 1-benzyl-N-(aryl)piperidine-4-carboxamide derivatives | Acetylcholinesterase (AChE) | Cholinesterase Inhibitor nih.gov |

| Antimalarial Piperidine Carboxamides | Plasmodium falciparum Proteasome β5 Subunit | Antimalarial nih.gov |

Differential Cellular Activity Across Various Cell Lines

The activity of piperidine-4-carboxamide derivatives often varies depending on the cell line, which can provide insights into their selectivity and potential therapeutic window.

Antiviral piperidine-4-carboxamides demonstrated potent inhibition of human CMV in infected HFF cells and primary human hepatocytes, indicating activity in different relevant cell types. nih.gov However, these compounds were inactive against other viruses like herpes simplex virus 1 and 2, showcasing their viral specificity. nih.gov

In antiproliferative studies, a kinase-inhibiting N-(2-aminoethyl)piperidine-4-carboxamide derivative was more potent against the K562 leukemia cell line (IC50 4.5 µM) than the HepG2 liver cancer cell line (IC50 11.3 µM). nih.gov Importantly, cytotoxicity assessments against normal human liver cell lines (QSG7701 and HL7702) showed that most compounds in this series had low toxicity, with less than 35% inhibition of cell viability at high concentrations (100 µM), suggesting a degree of selectivity for cancer cells over non-malignant cells. nih.gov

| Compound Class | Cell Line | Cell Type | Activity/Potency (IC50) |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Cpd 6b) | K562 | Human Myeloid Leukemia | 4.5 µM nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Cpd 6b) | HepG2 | Human Liver Carcinoma | 11.3 µM nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Cpd 6b) | QSG7701 | Normal Human Liver | >100 µM nih.gov |

| N-(2-aminoethyl)piperidine-4-carboxamide derivative (Cpd 6b) | HL7702 | Normal Human Liver | >100 µM nih.gov |

| Piperidine-4-carboxamide (Analog 9) | HFF | Human Foreskin Fibroblast | EC50 = 0.35 µM vs CMV nih.gov |

In Vivo Efficacy Studies in Animal Models

Disease-Specific Animal Models for Efficacy Assessment

The therapeutic potential observed in vitro for piperidine-4-carboxamide analogs has been further investigated in several disease-specific animal models.

Antihypertensive Models A series of 1-alkyl-N-piperidine-4-carboxamide derivatives were evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov These studies are critical for assessing the potential of T-type Ca2+ channel blockers to manage hypertension. nih.gov

Antimalarial Models The potent in vitro antimalarial activity of a piperidine carboxamide series was translated into in vivo efficacy studies using a humanized SCID mouse model of Plasmodium falciparum infection. nih.gov This model is essential for evaluating potential new treatments for malaria in a system that mimics human infection. nih.gov

Neurodegenerative Disease Models While specific in vivo efficacy studies for this compound in neurodegenerative models were not detailed in the reviewed literature, the strong in vitro inhibition of enzymes like acetylcholinesterase and beta-secretase by related compounds makes them strong candidates for such studies. nih.govgoogle.com In vivo NMR spectroscopy and imaging are commonly used techniques to non-invasively assess metabolic and anatomical changes in rodent models of Alzheimer's, Parkinson's, and Huntington's diseases, which would be relevant for future evaluation of these compounds. nih.gov The development of sigma-1 receptor (σ1R) antagonists from benzylpiperazine derivatives, which have shown anti-allodynic effects in mouse models of neuropathic pain, further highlights the potential of related scaffolds in neurological conditions. acs.orgresearchgate.net

Evaluation of Physiological Responses in Animal Models

In the spontaneously hypertensive rat model, oral administration of an active piperidine-4-carboxamide derivative effectively lowered blood pressure. nih.gov A significant finding from this study was the absence of reflex tachycardia, a common adverse effect associated with traditional L-type Ca2+ channel blockers. nih.gov This suggests a potentially more favorable physiological response profile for this class of compounds.

In the mouse model of malaria, treatment with an effective piperidine carboxamide analog resulted in a substantial reduction in parasitemia levels compared to vehicle controls, demonstrating a direct and positive physiological response to the compound in a disease context. nih.gov

For σ1R antagonists developed for pain, compounds were assessed in a rotarod assay to evaluate locomotor activity. researchgate.net A lead compound produced significant anti-allodynic effects without impairing motor coordination, indicating that the desired analgesic effect was not confounded by sedative side effects. researchgate.net

Computational Approaches in the Research of N 2 Fluorobenzyl Piperidine 4 Carboxamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational tools used to predict and analyze the interaction between a ligand (a small molecule like N-(2-fluorobenzyl)piperidine-4-carboxamide) and its macromolecular target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method evaluates the binding affinity and conformation by scoring various poses of the ligand within the target's active site. In studies of related piperidine-4-carboxamide derivatives, docking has been successfully used to elucidate binding modes. For instance, in research on sigma-1 (σ1) receptor ligands, a structurally similar compound, N-(p-chlorobenzyl)piperidine-4-carboxamide, was docked into the receptor's binding site. units.it The docking results revealed key interactions: the basic piperidine (B6355638) nitrogen atom formed a positive ionizable feature, the amide oxygen accepted a hydrogen bond, and the two benzyl (B1604629) rings engaged in hydrophobic interactions with the receptor. units.it Computational docking has also been applied to other N-benzyl-piperidine derivatives to study their interactions with targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing favorable binding complexes. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, simulating its movement and conformational changes over time. This technique can confirm the stability of binding modes predicted by docking. For the N-benzyl-piperidine scaffold targeting cholinesterases, MD simulations indicated the formation of stable and favorable complexes. nih.gov Similarly, MD simulations of piperidine-based thiosemicarbazones with the enzyme dihydrofolate reductase (DHFR) were used to refine protein structures and analyze the stability of the docked conformations. nih.gov These simulations confirm that the ligand remains securely within the binding pocket and highlight the specific amino acid residues crucial for maintaining the interaction.

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to design new, more potent, or selective ligands. This approach is heavily dependent on the insights gained from molecular docking and crystallography.

The N-benzylpiperidine-4-carboxamide scaffold serves as an excellent example of SBDD. In the development of ligands for the σ1 receptor, the binding mode of an initial N-(p-chlorobenzyl)piperidine-4-carboxamide compound was analyzed. units.it Researchers identified that the N-(p-chlorobenzyl)piperidine portion of the molecule was a crucial determinant for effective binding. units.it Based on these structural insights, new derivatives were designed by replacing the benzyl moiety on the amide nitrogen with various other groups, including cycloalkyl, alkyl, and residues containing aromatic rings like 3,4-dihydroquinolin-1(2H)-yl. units.it This strategy led to the discovery of a tetrahydroquinoline derivative with very high affinity (Ki = 3.7 nM) and significantly improved selectivity for the σ1 receptor over the σ2 subtype. units.itnih.gov This demonstrates how understanding the specific structural interactions within the target's binding site allows for the rational design of improved compounds.

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) approaches become essential. These methods use the structural information from a set of known active ligands to develop a model that predicts the activity of new, untested compounds. Key LBDD techniques include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target. For the N-benzylpiperidine-4-carboxamide scaffold, a pharmacophore model for σ1 receptor binding was established, identifying the positive ionizable piperidine nitrogen, the hydrogen-bond-accepting amide oxygen, and two hydrophobic benzyl rings as critical features. units.it

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. This allows for the prediction of activity for newly designed molecules. While specific QSAR studies on this compound are not detailed, this method has been applied to other carboxamide derivatives to guide the design of novel fungicides, where descriptors related to molecular shape and electronic properties were found to influence antifungal activity. researchgate.net

Predictive Modeling of Biological Activity and Target Spectra

In silico predictive modeling tools can forecast the likely biological activities and molecular targets of a compound before it is synthesized or tested in the lab. This helps in prioritizing compounds for further investigation and identifying potential new therapeutic applications.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities (e.g., pharmacological effects, mechanisms of action) for a given chemical structure based on its similarity to a large database of known bioactive compounds. clinmedkaz.org The results are presented as a probability for a compound to be active (Pa) or inactive (Pi).

While a specific PASS analysis for this compound is not available, studies on other novel piperidine derivatives have demonstrated the utility of this approach. clinmedkaz.org These analyses predict that piperidine derivatives are likely to possess a broad spectrum of activities applicable to various fields of medicine, including the treatment of cancer and central nervous system diseases, as well as potential use as local anesthetic, antiarrhythmic, and antimicrobial agents. clinmedkaz.org

Table 1: Examples of Potential Biological Activities Predicted for Piperidine Derivatives using PASS This table is illustrative of the types of activities predicted for the general piperidine class based on available research.

| Predicted Activity Category | Specific Predicted Effects |

| Enzyme Inhibition | Kinase Inhibitor, Protease Inhibitor |

| Receptor Interaction | G-protein coupled receptor ligand |

| Ion Channel Modulation | Voltage-gated ion channel blocker |

| Therapeutic Area | Antineoplastic, CNS Depressant |

| Other | Antimicrobial, Local Anesthetic |

Data based on findings for novel piperidine derivatives. clinmedkaz.org

SwissTargetPrediction is another web-based tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a database of known ligand-target interactions. This helps researchers to understand the potential mechanism of action of a compound and identify possible off-target effects.

For new piperidine derivatives, in silico studies using SwissTargetPrediction have shown that these compounds are likely to interact with a diverse range of molecular targets. clinmedkaz.org The predictions indicate that the piperidine scaffold can affect various enzymes, receptors, transport systems, and ion channels. clinmedkaz.org Applying this tool to this compound would generate a prioritized list of its most likely biological targets, guiding subsequent experimental validation.

Table 2: Examples of Potential Target Classes Predicted for Piperidine Derivatives using SwissTargetPrediction This table illustrates the types of molecular targets predicted for the general piperidine class based on available research.

| Target Class | Probability |

| Enzymes | High |

| G-protein coupled receptors | High |

| Ion channels | Moderate |

| Nuclear receptors | Moderate |

| Transporters | Low |

Data based on findings for novel piperidine derivatives. clinmedkaz.org

Therapeutic Potential and Future Research Directions

Potential Application Areas based on Pharmacological Profiles

The versatility of the N-benzylpiperidine carboxamide core structure allows for its interaction with a diverse array of biological targets, suggesting its potential utility in several key therapeutic areas.

The N-benzylpiperidine moiety is a common feature in compounds targeting the central nervous system (CNS). Derivatives of N-benzylpiperidine carboxamide have been extensively investigated as potential treatments for neurodegenerative diseases, particularly Alzheimer's disease. The core strategy revolves around the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a hallmark of Alzheimer's disease, and inhibiting these enzymes can help restore neurotransmission and improve cognitive function.

A series of N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential cholinesterase inhibitors. nih.govnih.gov In one study, the replacement of an ester linker with a more metabolically stable amide linker in a lead compound led to the development of potent acetylcholinesterase inhibitors. nih.gov For instance, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide demonstrated significant in vitro inhibitory activity against acetylcholinesterase. nih.gov Furthermore, in silico studies predicted that some of these compounds could cross the blood-brain barrier, a crucial requirement for CNS-acting drugs. nih.gov

The development of multi-target-directed ligands is another promising approach for complex neurodegenerative disorders like Alzheimer's. N-benzylpiperidine analogs have been designed to inhibit both acetylcholinesterase and β-secretase-1 (BACE-1), an enzyme involved in the production of amyloid-beta plaques. nih.gov Certain analogs not only showed balanced inhibition of both enzymes but also exhibited brain permeability and low neurotoxicity. nih.gov These compounds were also found to inhibit amyloid-beta aggregation, a key pathological process in Alzheimer's disease. nih.gov

While much of the research has focused on Alzheimer's disease, the modulation of various neurotransmitter systems by piperidine (B6355638) derivatives suggests their potential in other CNS disorders. nih.gov The development of antipsychotic agents has also involved the use of piperidine and piperazine (B1678402) derivatives that target dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

| Compound Derivative | Target | Potential Application | Key Findings |

|---|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | Alzheimer's Disease | Significant in vitro inhibitory activity against AChE. nih.gov |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase (AChE) | Alzheimer's Disease | Demonstrated in vitro inhibitory activity against AChE and predicted to be blood-brain barrier permeant. nih.gov |

| N-benzylpiperidine analogs | AChE and β-secretase-1 (BACE-1) | Alzheimer's Disease | Balanced inhibition of both targets, brain permeability, low neurotoxicity, and inhibition of Aβ aggregation. nih.gov |

| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives | AChE and Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Inhibited both AChE and BuChE and showed neuroprotective effects. nih.gov |

The piperidine scaffold is a key component in a number of anticancer drugs, and N-benzylpiperidine carboxamide derivatives have shown significant promise in oncology research. nih.govresearchgate.net These compounds have been found to exert their anticancer effects through various mechanisms, including the inhibition of cell cycle progression and the modulation of key signaling pathways involved in cancer cell proliferation and survival. nih.gov

One area of investigation is the development of piperidine derivatives as inhibitors of kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For instance, N-(2-aminoethyl)piperidine-4-carboxamide has been explored as a scaffold for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, all of which are implicated in cancer progression. nih.gov Derivatives of this scaffold have shown anti-proliferative activity against human liver and leukemia cancer cell lines. nih.gov

Furthermore, piperidine and piperine, a major alkaloid from black pepper containing a piperidine moiety, have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov The proposed mechanisms include the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of the Bax/Bcl-2 protein ratio, which ultimately leads to the activation of caspases, the executioners of apoptosis. nih.gov Piperidine derivatives have demonstrated activity against a range of cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.gov

The N-benzylpiperidine carboxamide structure has been a fruitful scaffold for the discovery of agents to combat infectious diseases. Research has demonstrated the potential of these compounds against a variety of pathogens, including viruses, bacteria, and parasites.

In the realm of antiviral research, piperidine-4-carboxamides have been identified as inhibitors of human cytomegalovirus (CMV) replication. mdpi.com Analogs of a hit compound from a high-throughput screen showed potent anti-CMV activity with a high selectivity index. mdpi.com Furthermore, hydrochlorides of fluorobenzoic acid esters of N-substituted piperidines have been synthesized and shown to be effective against the influenza A/H1N1 virus. nih.gov

Regarding antimicrobial activity, various piperidine derivatives have been synthesized and evaluated. Some have exhibited significant antibacterial and antifungal properties. hamdard.edu.pk

The fight against parasitic diseases has also benefited from research into piperidine carboxamides. A notable discovery is the identification of a piperidine carboxamide with potent anti-malarial activity. nih.govmonash.edu This compound was found to be a species-selective inhibitor of the Plasmodium falciparum proteasome, a crucial enzyme for the parasite's survival. nih.govmonash.edu The compound showed efficacy in a mouse model of human malaria and had a low propensity for resistance development. nih.govmonash.edu Additionally, substituted piperidines have been investigated for their activity against other apicomplexan parasites like Toxoplasma gondii. google.com

While direct research on the anti-inflammatory properties of N-(2-fluorobenzyl)piperidine-4-carboxamide is limited, the broader class of piperidine derivatives has shown potential in this area. Inflammation is a complex biological response, and targeting the pathways that regulate it is a key strategy for treating a range of diseases.

Some piperidine-4-carboxamide derivatives have been evaluated for their anti-inflammatory effects. In one study, chloro and bromo derivatives of piperidine-4-carboxamide exhibited considerable anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with potency comparable to aspirin. hamdard.edu.pk Interestingly, the fluoro derivative in this particular study showed insignificant activity. hamdard.edu.pk Another study demonstrated that 4-benzylpiperidine (B145979) possesses in vitro anti-inflammatory properties by inhibiting albumin denaturation and proteinase activity in a dose-dependent manner. researchgate.net

Furthermore, benzamides and nicotinamides have been shown to have potent anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) through the inhibition of the transcription factor NF-κB. nih.gov Given that this compound contains a carboxamide group, it is plausible that it could exert anti-inflammatory effects through a similar mechanism, although this requires experimental validation.

Derivatives of piperidine-4-carboxamide have emerged as promising candidates for the treatment of cardiovascular diseases, particularly hypertension. One of the key mechanisms of action identified is the inhibition of T-type calcium channels.

A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized and found to be potent inhibitors of T-type Ca2+ channels. nih.gov Oral administration of one of these compounds in spontaneously hypertensive rats led to a reduction in blood pressure without the reflex tachycardia often associated with traditional L-type Ca2+ channel blockers. nih.gov This suggests a potential for a better side-effect profile.

Other studies on N-substituted phenacyl piperidine derivatives have also explored their hypotensive activity. researchgate.net While some derivatives showed mild hypertensive effects or were inactive, one compound demonstrated a more pronounced hypotensive effect than the parent molecule. researchgate.net Research on other fluorinated piperidine derivatives has also indicated a potential for antiarrhythmic and antianginal effects, possibly through the blockade of sodium channels. nih.gov

| Compound Class | Mechanism of Action | Potential Application | Key Findings |

|---|---|---|---|

| 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives | T-type Ca2+ channel inhibition | Antihypertensive | Lowered blood pressure in hypertensive rats without causing reflex tachycardia. nih.gov |

| N-substituted phenacyl piperidine derivatives | Hypotensive activity | Antihypertensive | Some derivatives showed hypotensive effects in normotensive rats. researchgate.net |

| Fluorinated ethynylpiperidine derivatives | Sodium channel blockade | Antiarrhythmic, Antianginal | Demonstrated preventive antiarrhythmic effects and potential for antianginal activity. nih.gov |

Challenges and Opportunities in this compound Research

The promising therapeutic potential of this compound and its analogs is accompanied by several challenges that need to be addressed for their successful clinical development. However, these challenges also present opportunities for innovation and advancement in the field of medicinal chemistry.

One of the primary challenges lies in the synthesis and purification of these compounds. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry. nih.gov Ensuring batch-to-batch consistency and controlling impurities during synthesis are critical for producing pharmaceutical-grade derivatives. pmarketresearch.com The complex synthesis pathways can lead to the generation of byproducts that are difficult to remove and can impact the safety and efficacy of the final drug product. pmarketresearch.com

Regulatory hurdles and compliance costs also pose a significant challenge. researchandmarkets.com Adhering to stringent regulations from bodies like the FDA and EMA increases operational costs and requires substantial investment in quality control and documentation. pmarketresearch.comresearchandmarkets.com The high cost of research and development, from initial discovery to clinical trials, is another major barrier. researchandmarkets.com

Despite these challenges, there are numerous opportunities in this field of research. The broad spectrum of biological activities exhibited by N-benzylpiperidine carboxamides opens up avenues for developing novel therapies for a wide range of diseases. The versatility of the piperidine scaffold allows for the creation of large and diverse chemical libraries, which can be screened to identify new lead compounds with improved potency and selectivity. nih.gov

Advances in synthetic chemistry and computational drug design are providing new tools to overcome the challenges of synthesis and to design more effective and safer drugs. The development of multi-target-directed ligands based on the N-benzylpiperidine carboxamide scaffold is a particularly promising opportunity, as it offers a way to tackle complex diseases with a single molecule. nih.gov Furthermore, the growing demand for specialty drugs, particularly in oncology and for neurological disorders, is driving investment in the development of novel piperidine derivatives. researchandmarkets.com

Future Perspectives in the Design and Optimization of Piperidine-4-carboxamide Derivatives

The piperidine-4-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. researchgate.net The inherent structural features of the piperidine ring, combined with the hydrogen bonding capabilities of the carboxamide group, allow for diverse modifications to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research endeavors will likely focus on several key areas to further exploit the therapeutic potential of this chemical class, including the exploration of novel targets, enhancement of selectivity, and the application of advanced drug design strategies.

One of the most promising future directions lies in the continued development of piperidine-4-carboxamide derivatives as kinase inhibitors. nih.govnih.gov Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov For instance, derivatives of this scaffold have been successfully designed as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) and Protein Kinase B (Akt). nih.govnih.govresearchgate.net Future optimization strategies will likely involve the fine-tuning of substituents on both the piperidine ring and the benzyl (B1604629) moiety to improve interactions with the ATP-binding pocket of target kinases. The introduction of various functional groups can modulate the steric, electronic, and hydrophobic properties of the molecule, leading to enhanced potency and selectivity. researchgate.net

The table below summarizes the activity of some piperidine carboxamide derivatives as kinase inhibitors, illustrating the potential for further optimization.

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (fold) vs. PKA |

| 1 | ALK | 174 | - |

| 2 | PKBβ | - | 28 |

| 28 | PKBβ | - | ~24 |

| d5 | HDAC/AChE | 170 (HDAC), 6890 (AChE) | - |

| d10 | HDAC/AChE | 450 (HDAC), 3220 (AChE) | - |

Data sourced from multiple studies. nih.govacs.orgnih.gov

Another significant area of future research is the design of piperidine-4-carboxamide derivatives as inhibitors of other enzyme families, such as carbonic anhydrases (CAs). nih.gov Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer therapies. nih.gov Research has shown that 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides can act as potent and selective inhibitors of tumor-associated CA isoforms. nih.gov Future design efforts could focus on modifying the "tail" of the inhibitor, which extends from the piperidine-4-carboxamide core, to optimize interactions within the enzyme's active site. nih.gov This could involve the incorporation of different heterocyclic or aromatic groups to enhance binding affinity and selectivity for specific CA isoforms. nih.gov

The table below presents the inhibitory activity of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 6 | - | - | 0.9 | - |

| 11 | - | - | - | - |

| 15 | - | - | - | - |

| 16 | - | - | 0.8 | - |

| 20 | - | - | 0.9 | - |

Data represents the inhibitory constants (Ki) in nanomolar concentrations. nih.gov

Furthermore, the piperidine-4-carboxamide scaffold holds potential for the development of agents targeting the central nervous system. Derivatives have been investigated for their activity as dopamine reuptake inhibitors and for their analgesic properties. researchgate.net The ability of these compounds to cross the blood-brain barrier can be modulated by altering their physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Future design strategies could employ computational methods, such as 3D-QSAR and molecular docking, to predict the binding of these derivatives to CNS targets and to guide the synthesis of compounds with improved efficacy and reduced off-target effects. researchgate.net

The optimization of pharmacokinetic properties will also be a critical aspect of future research. Issues such as metabolic instability and poor oral bioavailability can hinder the clinical development of promising compounds. nih.gov Future design and optimization efforts will need to incorporate strategies to address these challenges, such as the introduction of metabolic blockers or the modification of the scaffold to improve its absorption and distribution characteristics.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-fluorobenzyl)piperidine-4-carboxamide?

- Methodology : The compound can be synthesized via alkylation of piperidine-4-carboxamide with 2-fluorobenzyl halides (e.g., 2-fluorobenzyl chloride) under basic conditions (e.g., K₂CO₃ or NaH). Purification typically involves column chromatography using gradients of ethyl acetate/hexane. Key steps include optimizing reaction temperature (60–80°C) and monitoring progress via TLC or HPLC. For derivatives, substituents at the benzylic position can be introduced by varying alkylating agents (e.g., ethyl or propyl halides) to enhance activity .

Q. How can researchers assess the inhibitory activity of this compound against T-type Ca²⁺ channels?

- Methodology : Use patch-clamp electrophysiology on transfected HEK-293 cells expressing Cav3.2 T-type channels. Measure current inhibition at varying concentrations (e.g., 1 nM–10 µM) and calculate IC₅₀ values. Alternatively, employ calcium flux assays using fluorescent dyes (e.g., Fluo-4 AM) in neuronal cell lines. Include positive controls (e.g., mibefradil) and validate data with dose-response curves .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

- Methodology :

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns, particularly fluorine coupling in the benzyl group.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (MW = 250.29 g/mol) .

Advanced Research Questions

Q. How do structural modifications at the benzylic position influence the biological activity of this compound derivatives?

- Methodology :

- SAR Studies : Synthesize derivatives with dialkyl substituents (e.g., ethyl, propyl) at the benzylic position. Test inhibitory activity against T-type Ca²⁺ channels and compare IC₅₀ values.

- Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with Cav3.2 channel pore regions. Substituents with higher hydrophobicity improve binding affinity by occupying hydrophobic pockets .

Q. What strategies can resolve contradictions in reported activity data for piperidine-4-carboxamide derivatives across different studies?

- Methodology :

- Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., identical cell lines, buffer compositions).

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay sensitivity, solvent effects).

- Orthogonal Validation : Confirm activity using both electrophysiology and calcium imaging to rule out assay-specific artifacts .

Q. What crystallographic data are available for related piperidine-4-carboxamide compounds, and how can they inform structural optimization?

- Methodology :

- Crystallography : X-ray diffraction of analogs (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) reveals bond lengths (C–N = 1.33 Å) and dihedral angles critical for receptor binding. Use Mercury software to analyze packing interactions and hydrogen-bonding networks.

- Pharmacophore Modeling : Overlay crystal structures with target receptors (e.g., σ1) to identify key moieties for modification .

Q. How can researchers evaluate the potential of this compound as a SARS-CoV-2 inhibitor?

- Methodology :

- In Vitro Antiviral Assays : Test inhibition of viral replication in Vero E6 cells using plaque reduction neutralization tests (PRNT).

- Protease Inhibition : Perform FRET-based assays with SARS-CoV-2 main protease (Mpro) to measure IC₅₀.

- Docking Studies : Simulate binding to viral RNA-dependent RNA polymerase (RdRp) using SWISS-MODEL and PyMOL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products